1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol is a compound that features a carbazole moiety linked to a propanol chain with an isopropylamino group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.
Alkylation: The carbazole derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: A similar compound with a hydroxyl group attached to the ethyl chain.
2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride: A derivative with an amine group attached to the ethyl chain.
2-(9H-carbazol-9-yl)ethyl acrylate: A compound with an acrylate group attached to the ethyl chain.
Uniqueness
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol is unique due to the presence of both the carbazole moiety and the isopropylamino group, which confer distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-11-14(21)12-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,13-14,19,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJCXMBQQBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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